molecular formula C17H14N4O3 B2995276 N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide CAS No. 2470280-43-2

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide

Cat. No. B2995276
M. Wt: 322.324
InChI Key: WGTCRYWISNTHGZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and is part of many biologically active molecules . The benzimidazole ring system has been a basis for developing potential chemotherapeutic agents .


Chemical Reactions Analysis

Benzimidazole derivatives exhibit a broad spectrum of biological activity. Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A study demonstrated that a series of N-substituted benzimidazole derivatives exhibited significant antimicrobial activity against various microorganisms, with some compounds showing promising minimal inhibitory concentration (MIC) values. Additionally, certain derivatives exhibited notable radical scavenging and ferrous ion chelating activities, highlighting their potential as antioxidants (Sindhe et al., 2016).

Anticancer Properties

  • The discovery of the PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for cancer treatment was a significant advancement. This compound showed excellent potency against both PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in various cancer models, highlighting its potential in cancer therapy (Penning et al., 2009).

Antimicrobial Evaluation of Novel Derivatives

  • Research on N-Benzimidazol-1-yl-methyl-benzamide derivatives revealed that certain compounds exhibited effective antimicrobial properties against a range of bacterial and fungal strains. This study underscores the potential of benzimidazole derivatives in developing new antimicrobial agents (Sethi et al., 2016).

Synthesis and Evaluation of Antimicrobial Activity

  • Novel benzimidazole carboxamides were synthesized and showed considerable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This research contributes to the ongoing search for new antimicrobial agents (Ayhan-Kilcigil et al., 1999).

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-13-6-5-12(17(24)21-13)20-16(23)11-7-9-3-1-2-4-10(9)14-15(11)19-8-18-14/h1-4,7-8,12H,5-6H2,(H,18,19)(H,20,23)(H,21,22,24)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCRYWISNTHGZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.